![molecular formula C7H5ClN2O B1288938 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one CAS No. 220896-14-0](/img/structure/B1288938.png)
6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one
Overview
Description
The compound 6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic organic molecule that belongs to the class of pyrrolopyridines. These compounds are of significant interest due to their diverse range of biological activities and potential applications in medicinal chemistry. The papers provided discuss various related compounds and their synthesis, structural analysis, and potential applications, which can shed light on the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related pyrrolopyridine compounds involves several steps, including reductions and substitutions. For instance, an efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using sodium borohydride reduction followed by debenzylation with hydrogen over palladium on carbon . This method could potentially be adapted for the synthesis of this compound by incorporating a chlorination step at the appropriate position on the pyridine ring.
Molecular Structure Analysis
The molecular structure of pyrrolopyridine derivatives can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography. For example, cyclo pyridine pyrrole, a related macrocycle, exhibits distinct NMR and X-ray crystallographic features that help in understanding its conformational dynamics . These techniques could be applied to determine the molecular structure of this compound and to study its conformational preferences.
Chemical Reactions Analysis
Pyrrolopyridine derivatives can undergo a variety of chemical reactions. The reactivity of these compounds can be influenced by the presence of substituents on the pyridine and pyrrole rings. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones can react with nucleophiles under acidic or basic conditions to yield a range of products . This suggests that this compound could also participate in nucleophilic substitution reactions, potentially leading to a variety of derivatives with different properties and applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridine derivatives can be extensively studied using computational and experimental methods. For example, 2-chloro-6-(trifluoromethyl)pyridine has been characterized by FT-IR, NMR, and DFT calculations, providing insights into its vibrational frequencies, chemical shifts, and molecular electrostatic potential . Similar studies could be conducted on this compound to determine its physical properties, such as solubility, melting point, and stability, as well as chemical properties like acidity, basicity, and reactivity towards various reagents.
Scientific Research Applications
Synthesis of Derivatives
"6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one" serves as a versatile building block for synthesizing various derivatives. For instance, it allows for the efficient synthesis of 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, highlighting its role in constructing complex molecular structures for further chemical exploration (Figueroa‐Pérez et al., 2006).
Semiconductor Materials
Research has demonstrated the synthesis of novel nitrogen-embedded small molecules from this compound derivatives, exploring their optical, electrochemical properties, and self-assembly behavior. These studies contribute to the development of new materials with potential applications in electronics and photonics (Zhou et al., 2019).
Reactivity and Structural Studies
The compound has been subject to reactivity and structural studies, providing insights into its chemical behavior and potential applications in synthesizing more complex molecules. For example, studies on the reactivity of 2,6-bis(azaindole)pyridine with iron(III) and copper(II) salts offer a glimpse into its coordination chemistry and potential applications in catalysis and material science (Collins et al., 2007).
Molecular Electronics
Investigations into the electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, through experimental charge density analysis and DFT studies, shed light on its potential application in molecular electronics. The studies reveal its covalent bonding nature and intermolecular interactions, which are critical for designing molecular electronic devices (Hazra et al., 2012).
Antimicrobial Agents
Some derivatives synthesized from this compound have been screened as antibacterial agents, indicating its potential in contributing to the development of new antimicrobial compounds. This application is crucial in the ongoing fight against resistant microbial strains (Abdel-Mohsen & Geies, 2008).
Mechanism of Action
Target of Action
The primary target of 6-Chloro-1H-pyrrolo[2,3-B]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFR is a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . The FGFR1–4 isoforms mainly consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .
Mode of Action
This compound interacts with its target, FGFR, by inhibiting its activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .
Biochemical Pathways
The inhibition of FGFR by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .
Pharmacokinetics
It is mentioned that one of the derivatives of 1h-pyrrolo[2,3-b]pyridine has a low molecular weight, which could be beneficial for subsequent optimization .
Result of Action
The inhibition of FGFR by this compound can lead to the inhibition of cell proliferation and induction of apoptosis . It can also significantly inhibit the migration and invasion of cells .
properties
IUPAC Name |
6-chloro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O/c8-5-2-1-4-3-6(11)10-7(4)9-5/h1-2H,3H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWFVLDDBLQHPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619870 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
220896-14-0 | |
Record name | 6-Chloro-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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